(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
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Overview
Description
1-NO-cAMP is a 3',5'-cyclic purine nucleotide obtained by oxygenation of the nitrogen at position 1 on the purine fragment of 3',5'-cyclic AMP. It is a N-oxide, a 3',5'-cyclic purine nucleotide and an adenyl ribonucleotide. It derives from a 3',5'-cyclic AMP.
Scientific Research Applications
Synthesis and Applications
The compound , part of a broader class of similar chemical structures, has been involved in various research applications, particularly in the field of organic chemistry and pharmacology. For instance, the synthesis of related compounds has been explored, with studies demonstrating the creation of 4H-2-acetyl-3-acetylamido furo[3,2-c] benzopyran 4-one and other similar structures. These compounds have shown good antimicrobial activity, indicating their potential in pharmaceutical applications (Mulwad & Hegde, 2009).
Bioactivity and Environmental Impact
Compounds related to the one mentioned have been synthesized with significant bioactivity. For example, derivatives involving a furo[3,2-d][1,3,2]dioxaphosphinin ring system have exhibited lethal effects on specific pathogens and have been shown to degrade in the environment to non-toxic residues, potentially acting as plant nutrients (Kiran et al., 2007). This indicates a dual role as antipathogens and environmental nutrients, showcasing the compound's versatility.
Pharmacological Characterization
The pharmacological properties of similar ligands have been investigated, particularly in their interactions with human adenosine receptors. These studies have found that certain derivatives can act as potent agonists or antagonists at specific receptor subtypes, demonstrating potential applications in treating inflammatory conditions (Bevan et al., 2007).
Synthesis of Derivatives
Research has also focused on the synthesis of various derivatives of this compound. For instance, studies have been conducted on the synthesis of acyclic nucleoside and nucleotide analogs derived from similar structures. These syntheses often explore new chemical pathways and have potential implications in pharmaceutical sciences (Janeba et al., 2000).
Properties
Molecular Formula |
C10H12N5O7P |
---|---|
Molecular Weight |
345.21 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-2-hydroxy-6-(1-hydroxy-6-iminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H12N5O7P/c11-8-5-9(13-3-15(8)17)14(2-12-5)10-6(16)7-4(21-10)1-20-23(18,19)22-7/h2-4,6-7,10-11,16-17H,1H2,(H,18,19)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
KVBWWGAXRGRKFM-KQYNXXCUSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)O)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)O)O)OP(=O)(O1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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